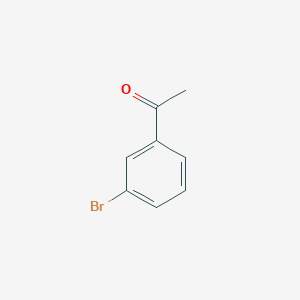

3'-Bromoacetophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAQYXOVOHJRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870941 | |

| Record name | 3′-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-63-4 | |

| Record name | 3-Bromoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Bromoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3′-Bromoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-bromoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Bromoacetophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromoacetophenone is a key aromatic ketone intermediate, widely utilized in the synthesis of a diverse range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of a bromine atom and a carbonyl group on the phenyl ring allows for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and its application in the development of pharmacologically active agents.

Core Properties of this compound

This compound, also known as m-bromoacetophenone, is a halogenated organic compound.[1] It typically appears as a white to pale yellow solid or a clear yellow liquid at room temperature and possesses a faint, sweet, and fruity aromatic odor.[1][2]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values represent a compilation from various sources and may exhibit slight variations.

| Property | Value | Citations |

| IUPAC Name | 1-(3-bromophenyl)ethanone | [3] |

| CAS Number | 2142-63-4 | [1][2] |

| Molecular Formula | C₈H₇BrO | [3][4] |

| Molecular Weight | 199.04 g/mol | [3][4] |

| Appearance | White to pale yellow solid or clear colorless to light yellow liquid | [1][2][5][6] |

| Melting Point | 8-12 °C | [2][5][7][8][9] |

| Boiling Point | 136 °C at 25 mmHg; 79-81 °C at 0.2 mmHg | [2][5][8] |

| Density | 1.505 g/mL at 25 °C | [5][7][10] |

| Refractive Index (n20/D) | 1.576 | [5][7][10] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), ether, chloroform, and acetone. | [1][6] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for ¹H NMR of this compound is available in public databases and is a primary method for structural confirmation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) and the C-Br bond.

-

Mass Spectrometry (MS): GC-MS analysis is commonly used for the identification and purity assessment of this compound, with characteristic fragmentation patterns observed.

Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic aromatic substitution reactions. The most common methods are the Friedel-Crafts acylation of bromobenzene (B47551) or the direct bromination of acetophenone (B1666503).

Experimental Protocol: Bromination of Acetophenone

This method involves the direct bromination of acetophenone in the presence of a Lewis acid catalyst.

Materials:

-

Acetophenone

-

Aluminum chloride (anhydrous)

-

Bromine

-

Hydrochloric acid (concentrated)

-

Ether

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Cracked ice

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas trap, prepare a molten complex of acetophenone and anhydrous aluminum chloride.

-

Slowly add bromine to the well-stirred mixture. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.

-

After the addition is complete, continue stirring the mixture, possibly with gentle heating, until the reaction solidifies or for a specified time.

-

Decompose the resulting complex by cautiously adding it in portions to a well-stirred mixture of cracked ice and concentrated hydrochloric acid.

-

Extract the product from the aqueous mixture using ether.

-

Combine the ether extracts and wash them sequentially with water and a 5% aqueous sodium bicarbonate solution.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Remove the ether by distillation at atmospheric pressure.

-

Purify the crude 3-Bromoacetophenone by vacuum distillation to obtain the final product.

Caption: Workflow for the synthesis of this compound via bromination.

Chemical Reactivity and Applications in Drug Development

The presence of both a reactive bromine atom and a carbonyl group makes this compound a versatile intermediate for a variety of chemical transformations.

Key Chemical Reactions

-

Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles in reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[12]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12]

-

Oxidation: The methyl ketone can be oxidized to a carboxylic acid under strong oxidizing conditions.[12]

-

Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds.

Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde (B42025) derivative. This compound is a common precursor for bromo-substituted chalcones, which have been investigated for their potential anticancer properties.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

This compound

-

Substituted Benzaldehyde

-

Sodium hydroxide (B78521) (10% aqueous solution)

-

Ethanol

-

Ice water

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask with stirring.

-

Add the substituted benzaldehyde to the solution.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

-

Continue stirring the mixture at room temperature for a specified period (e.g., 3 hours).

-

Quench the reaction by pouring the mixture into ice water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) derivative.

Caption: Synthesis of chalcone derivatives from this compound.

This compound is also utilized in the synthesis of more complex heterocyclic structures, such as biphenyl (B1667301) pyridazinone derivatives. These compounds have been investigated as potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The synthesis often involves a multi-step sequence where the bromine atom of a this compound-derived intermediate is used for a Suzuki coupling reaction to form the biphenyl moiety.

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[1] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor to pharmacologically relevant molecules such as chalcones and biphenyl pyridazinones, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis and further functionalization of this key building block.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. nevolab.de [nevolab.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jetir.org [jetir.org]

- 8. rsc.org [rsc.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. kbfi.ee [kbfi.ee]

Navigating the Solubility Landscape of 3'-Bromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Bromoacetophenone, a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds, exhibits a solubility profile that is crucial for its application in organic synthesis and drug development.[1] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. While precise quantitative data remains elusive in publicly available literature, this document consolidates qualitative solubility information and presents detailed, generalized experimental protocols for its quantitative determination. This guide aims to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction

This compound (C₈H₇BrO) is a halogenated aromatic ketone that serves as a versatile building block in organic chemistry.[1] Its utility in the synthesis of bioactive molecules necessitates a thorough understanding of its physical and chemical properties, with solubility being a paramount consideration for reaction kinetics, purification, and formulation. This guide addresses the solubility of this compound in common organic solvents, providing a foundation for its practical application.

Solubility Profile of this compound

Current literature indicates that this compound is generally characterized by its moderate solubility in a range of common organic solvents and is practically insoluble in water.[1][2] This behavior is consistent with its molecular structure, which features a polar carbonyl group and a larger, nonpolar bromophenyl moiety. The interplay of these features governs its interactions with different solvent environments.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in scientific literature.

| Solvent | Solvent Type | Qualitative Solubility |

| Ethanol | Protic | Moderately Soluble[3] |

| Ether | Ethereal | Moderately Soluble |

| Chloroform | Halogenated | Moderately Soluble |

| Acetone | Ketone | Soluble[3][4] |

| Benzene | Aromatic | Soluble[4] |

| Water | Aqueous | Practically Insoluble[2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, standardized experimental methods are required. The following sections detail two common and effective protocols for this purpose.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Mass Determination: After complete evaporation of the solvent, cool the vial to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL or mg/mL).

UV/Vis Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This technique relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Materials:

-

This compound

-

Selected organic solvent (must be transparent in the UV/Vis range of interest)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1-4).

-

Sample Preparation for Measurement: After filtration, accurately dilute a known volume of the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 3'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 3'-Bromoacetophenone. It delves into the theoretical principles governing the regioselectivity of these reactions, dictated by the competing directing effects of the bromo and acetyl substituents. While specific quantitative data for the electrophilic substitution of this compound is limited in readily available literature, this guide offers a detailed predictive analysis based on established chemical principles and data from analogous compounds. The document includes theoretical discussions on nitration, halogenation, sulfonation, and Friedel-Crafts reactions, alongside representative experimental protocols. Visual aids in the form of Graphviz diagrams are provided to illustrate key reaction mechanisms and logical relationships.

Introduction to Electrophilic Aromatic Substitution of this compound

This compound is a disubstituted aromatic compound featuring both a deactivating meta-directing group (the acetyl group, -COCH₃) and a deactivating ortho, para-directing group (the bromo group, -Br).[1][2] This combination of substituents presents a complex scenario for predicting the regiochemical outcome of electrophilic aromatic substitution reactions. The acetyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.[1][2] The bromo group also deactivates the ring through its inductive effect, but its lone pairs of electrons can participate in resonance, directing incoming electrophiles to the ortho and para positions.[1][2]

The interplay of these electronic effects, coupled with steric considerations, determines the position of substitution for incoming electrophiles. Understanding these directing effects is crucial for the strategic synthesis of polysubstituted aromatic compounds, which are valuable intermediates in drug discovery and development.[3]

Directing Effects of Substituents in this compound

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined influence of the bromo and acetyl groups.

-

Acetyl Group (-COCH₃): This is a moderately deactivating group and a meta-director. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, via resonance. This deactivation makes the meta positions (relative to the acetyl group) the most favorable sites for electrophilic attack.

-

Bromo Group (-Br): This is a weakly deactivating group and an ortho, para-director. While it deactivates the ring through its electron-withdrawing inductive effect, it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex intermediate.

In this compound, the acetyl group is at position 1 and the bromo group is at position 3. The available positions for substitution are 2, 4, 5, and 6.

-

Positions activated by the bromo group (ortho, para-director): Positions 2, 4, and 6.

-

Positions favored by the acetyl group (meta-director): Positions 2, 4, and 6.

Therefore, both substituents direct incoming electrophiles to the same positions: 2, 4, and 6. However, the acetyl group is a stronger deactivating group than the bromo group. Consequently, the overall reactivity of the ring is reduced. The directing effects are additive, but the relative rates of substitution at the different positions will be influenced by both electronic and steric factors.

| This compound | |

| Position 1 | C(=O)CH₃ |

| Position 3 | Br |

Caption: Logical relationship of directing effects.

Key Electrophilic Aromatic Substitution Reactions

This section discusses the predicted outcomes and provides representative experimental protocols for common electrophilic aromatic substitution reactions on this compound. Due to the scarcity of specific experimental data for this substrate, the predicted isomer distributions are based on theoretical principles and data from analogous reactions.

Nitration

The nitration of this compound is expected to yield a mixture of nitro-isomers. The directing effects of both the bromo and acetyl groups converge on positions 2, 4, and 6. Steric hindrance from the adjacent acetyl group might disfavor substitution at the 2-position. Therefore, the major products are predicted to be 3-bromo-4-nitroacetophenone and 3-bromo-6-nitroacetophenone.

Table 1: Predicted Isomer Distribution for the Nitration of this compound

| Product Name | Position of Nitration | Predicted Abundance |

| 3-Bromo-4-nitroacetophenone | 4 | Major |

| 3-Bromo-6-nitroacetophenone | 6 | Major |

| 3-Bromo-2-nitroacetophenone | 2 | Minor |

| 3-Bromo-5-nitroacetophenone | 5 | Trace/None |

Experimental Protocol (Representative)

A detailed experimental protocol for the nitration of acetophenone (B1666503) can be adapted for this compound.[4]

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool 37 mL of concentrated sulfuric acid to 0 °C.

-

Addition of Substrate: Slowly add 0.125 mol of this compound, ensuring the temperature does not exceed 5 °C.

-

Nitration: Cool the mixture to -7 °C and add a pre-cooled nitrating mixture (15 mL concentrated sulfuric acid and 10 mL concentrated nitric acid) dropwise over 30 minutes, maintaining the temperature between -5 and 0 °C.

-

Work-up: After stirring for an additional 10 minutes, pour the reaction mixture onto crushed ice. The precipitated product is then filtered, washed with water, and purified by recrystallization from ethanol.

Caption: Experimental workflow for nitration.

Halogenation

Halogenation (e.g., bromination or chlorination) of this compound is also directed to positions 2, 4, and 6. Similar to nitration, steric hindrance is expected to play a role, favoring substitution at the 4 and 6 positions.

Table 2: Predicted Isomer Distribution for the Bromination of this compound

| Product Name | Position of Bromination | Predicted Abundance |

| 3,4-Dibromoacetophenone | 4 | Major |

| 3,6-Dibromoacetophenone | 6 | Major |

| 2,3-Dibromoacetophenone | 2 | Minor |

Experimental Protocol (Representative)

The following protocol for the bromination of acetophenone can be adapted.[5]

-

Complex Formation: To a stirred mixture of powdered anhydrous aluminum chloride (1.62-1.68 moles) in a suitable flask, slowly add acetophenone (0.67 moles).

-

Bromination: Add bromine (0.80 moles) dropwise to the mixture over 40 minutes.

-

Reaction: Stir the mixture at 80-85 °C for 1 hour.

-

Work-up: Decompose the reaction complex by adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with ether, wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and purify by distillation.

Sulfonation

Sulfonation of this compound with fuming sulfuric acid is expected to yield sulfonic acid derivatives. The directing effects will again favor substitution at positions 2, 4, and 6. Due to the reversibility of sulfonation, the thermodynamically most stable product may be favored under prolonged reaction times or at higher temperatures.

Table 3: Predicted Isomer Distribution for the Sulfonation of this compound

| Product Name | Position of Sulfonation | Predicted Abundance |

| 5-Acetyl-2-bromobenzenesulfonic acid | 4 | Major |

| 3-Acetyl-4-bromobenzenesulfonic acid | 6 | Major |

| 3-Acetyl-2-bromobenzenesulfonic acid | 2 | Minor |

Experimental Protocol (General)

-

Reaction: Slowly add this compound to fuming sulfuric acid (oleum) with stirring, maintaining a controlled temperature.

-

Heating: Gently heat the reaction mixture to ensure complete sulfonation.

-

Work-up: Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid product.

-

Isolation: Isolate the product by filtration and wash with a cold, concentrated salt solution to facilitate precipitation (salting out).

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings.[6] The presence of the deactivating acetyl group on this compound makes it a poor substrate for Friedel-Crafts reactions. The reaction, if it proceeds at all, would be very slow and require harsh conditions, likely leading to low yields and multiple side products. Therefore, Friedel-Crafts reactions are not recommended for the further substitution of this compound.

Signaling Pathways and Logical Relationships

The regioselectivity in the electrophilic aromatic substitution of this compound can be visualized as a decision-making process influenced by the electronic and steric properties of the substituents.

Caption: Logical pathway for determining regioselectivity.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by the competing directing effects of a meta-directing deactivator and an ortho, para-directing deactivator. While both groups direct incoming electrophiles to the 2, 4, and 6 positions, a qualitative analysis suggests that substitution will preferentially occur at the 4 and 6 positions due to steric hindrance at the 2-position. The overall reactivity of the ring is significantly diminished due to the presence of two deactivating groups. This guide provides a theoretical framework for predicting the outcomes of such reactions and offers representative experimental protocols. For definitive quantitative data on isomer distributions and reaction yields, further empirical studies on this compound are warranted. This understanding is essential for the rational design of synthetic pathways towards complex, polysubstituted aromatic molecules for various applications in the chemical and pharmaceutical industries.

References

mechanism of Friedel-Crafts acylation for 3'-Bromoacetophenone synthesis

An In-depth Technical Guide on the Synthesis of 3'-Bromoacetophenone via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] These ketones are pivotal intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals.[3] this compound, a halogenated derivative of acetophenone (B1666503), is a key building block in the synthesis of various bioactive compounds, including antihypertensive agents and analgesics.[3] This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and relevant data for the synthesis of bromoacetophenone isomers via Friedel-Crafts acylation, with a specific focus on the mechanistic principles governing the formation of the 3'-bromo isomer.

Core Mechanism: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][4] The overall transformation involves the substitution of a hydrogen atom on an aromatic ring with an acyl group (-COR).[4] The reaction typically employs an acyl chloride or acid anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5]

The mechanism proceeds through three fundamental steps:

-

Generation of the Electrophile (Acylium Ion): The Lewis acid catalyst activates the acylating agent. For instance, aluminum chloride reacts with acetyl chloride to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[2][6] This is the key reactive species that will be attacked by the aromatic ring.[6]

-

Electrophilic Attack and Formation of the Arenium Ion: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion.[6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]

-

Deprotonation and Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group.[1] This regenerates the aromatic ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[1]

A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements and polysubstitution.[6][7] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack, ensuring monoacylation is the predominant outcome.[1][7]

Regioselectivity in the Acylation of Bromobenzene (B47551)

When performing a Friedel-Crafts acylation on a substituted benzene (B151609) ring, such as bromobenzene, the existing substituent directs the position of the incoming electrophile. The bromine atom is an ortho-, para-directing group due to resonance effects, despite being deactivating through induction.[4][8] Consequently, the direct Friedel-Crafts acetylation of bromobenzene predominantly yields a mixture of 4-bromoacetophenone (para-isomer) and 2-bromoacetophenone (B140003) (ortho-isomer), with the para-isomer being the major product due to reduced steric hindrance.[8]

Synthesizing this compound (the meta-isomer) via a direct Friedel-Crafts acylation of bromobenzene is not a viable primary route. An alternative and more common laboratory synthesis for this compound involves the direct nuclear halogenation (bromination) of acetophenone, where the acetyl group acts as a meta-director.[9]

Visualizing the Reaction Pathways

Mechanism of Friedel-Crafts Acylation on Bromobenzene

The following diagram illustrates the step-by-step mechanism for the major product formed during the Friedel-Crafts acetylation of bromobenzene.

Caption: Mechanism for Friedel-Crafts acylation of bromobenzene.

Logical Workflow for this compound Synthesis

Given the directing effects, a more practical synthesis of this compound involves reversing the order of substitution, as outlined below.

Caption: Logical synthesis workflow for this compound.

Experimental Protocols

The following protocol is a representative procedure for the Friedel-Crafts acetylation of bromobenzene, which yields primarily 4-bromoacetophenone.[4][8] Modifications, particularly in the starting material (using acetophenone for bromination), are required to synthesize the 3'-bromo isomer.

Protocol: Friedel-Crafts Acetylation of Bromobenzene

Objective: To synthesize bromoacetophenone via electrophilic aromatic substitution.

Materials and Reagents:

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) | Molar Equiv. |

| Bromobenzene | C₆H₅Br | 157.01 | 3.74 g (2.5 mL) | 0.0238 | 1.0 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 7.5 g | 0.0735 | 3.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.5 g | 0.0562 | 2.4 |

| Dichloromethane (B109758) (dry) | CH₂Cl₂ | 84.93 | 16 mL | - | - |

| Ice | H₂O | 18.02 | 30 g | - | - |

| 10% Sodium Hydroxide (B78521) | NaOH | 40.00 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Apparatus:

-

100 mL round-bottomed flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottomed flask containing a magnetic stir bar, add anhydrous aluminum chloride (7.5 g) and dry dichloromethane (10 mL).[4][8]

-

Addition of Reactants: In the fume hood, add bromobenzene (2.5 mL) to the flask.[8] Fit the flask with a dropping funnel containing acetic anhydride (7.5 g) and a reflux condenser.[8]

-

Reaction Execution: Cool the flask in an ice bath. Add the acetic anhydride dropwise to the stirred mixture over a period of 5-10 minutes.[8]

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 30 minutes.[4]

-

Quenching: Prepare a 600 mL beaker with 30 g of crushed ice and 10 mL of water.[4] After the reflux period, cool the reaction flask and slowly and carefully pour its contents into the ice-water mixture while stirring. This step is highly exothermic and will evolve HCl gas.[4]

-

Extraction: Rinse the reaction flask with an additional 6 mL of dichloromethane and add it to the beaker.[4] Transfer the entire mixture to a separatory funnel. Separate the lower organic layer.[4] Extract the aqueous layer with two additional portions of dichloromethane.

-

Washing: Combine the organic extracts and wash them sequentially with 10% sodium hydroxide solution and then with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the dichloromethane solvent using a rotary evaporator.[4]

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.[9][10]

Safety Precautions:

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid moisture.

-

Bromobenzene and dichloromethane are hazardous. Avoid inhalation and skin contact.

-

The reaction and quenching steps produce HCl gas, which is corrosive and toxic. Perform all steps in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Product Characterization Data

The following table summarizes key physical and spectroscopic data for the target compound, this compound.

| Property | Value |

| Physical Properties | |

| Molecular Formula | C₈H₇BrO |

| Molar Mass | 199.04 g/mol [11][12] |

| Appearance | White to pale yellow solid[3] |

| Melting Point | 7-8 °C[9] |

| Boiling Point | 75-76 °C at 0.5 mmHg[9] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.3 (t, 1H), ~2.6 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~196.5, 138.8, 134.5, 130.2, 129.8, 126.5, 122.8, 26.6 |

| IR (Neat) | ν (cm⁻¹): ~3070 (Ar C-H), ~1685 (C=O), ~1570 (C=C), ~800 (C-Br) |

Note: NMR and IR data are approximate and may vary slightly based on the specific instrument and conditions used. The provided NMR shifts are typical interpretations for the structure.[12][13][14]

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Page loading... [guidechem.com]

- 4. maths.tcd.ie [maths.tcd.ie]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. This compound | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(2142-63-4) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(2142-63-4) 13C NMR spectrum [chemicalbook.com]

3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3'-Bromoacetophenone is a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides an in-depth overview of its properties and, given its absence in nature, details the established chemical methodologies for its synthesis. This document offers detailed experimental protocols for the primary synthetic routes, a comparative summary of reaction parameters, and a visual representation of the synthetic pathways.

Natural Occurrence

Extensive research and chemical database searches confirm that this compound is not a naturally occurring compound.[1] It is exclusively produced through industrial and laboratory chemical synthesis.[1] While an isomer, 4'-Bromoacetophenone, has been reported in the plant genus Baccharis, there is no evidence to suggest the natural presence of the 3'-bromo isomer. Therefore, any application or research involving this compound relies on its chemical synthesis.

Chemical Synthesis

The synthesis of this compound is primarily achieved through two well-established methods: the bromination of acetophenone (B1666503) via a Friedel-Crafts-type reaction and the Sandmeyer reaction starting from 3-aminoacetophenone.

Synthesis via Bromination of Acetophenone

This method involves the direct electrophilic aromatic substitution of acetophenone with bromine in the presence of a Lewis acid catalyst, typically aluminum chloride. The aluminum chloride forms a complex with the acetophenone, which directs the incoming electrophile (bromine) to the meta position.

A detailed procedure for the bromination of acetophenone is provided by Organic Syntheses.[2]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is assembled.

-

Reaction Setup: Powdered anhydrous aluminum chloride (216–224 g, 1.62–1.68 moles) is added to the flask. Acetophenone (81 g, 0.67 mole) is then added slowly from the dropping funnel over 20–30 minutes with stirring. The mixture will become a viscous, difficult-to-stir mass, which then becomes a molten, tan to brown complex.[2]

-

Bromination: Bromine (128 g, 0.80 mole) is added dropwise to the well-stirred molten complex over 40 minutes. After the addition is complete, the mixture is stirred on a steam bath at 80–85°C for 1 hour, or until it solidifies.[2]

-

Work-up: The resulting complex is added in portions to a stirred mixture of 1.3 L of cracked ice and 100 ml of concentrated hydrochloric acid. The dark oil that separates is extracted with four 150-ml portions of ether. The combined ether extracts are washed with 100 ml of water and 100 ml of 5% aqueous sodium bicarbonate solution, then dried with anhydrous sodium sulfate.[2]

-

Purification: The ether is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation. The fraction boiling at 75–76°C/0.5 mm Hg is collected.[2]

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to this compound, starting from 3-aminoacetophenone.[2][3] This multi-step process involves the diazotization of the amino group, followed by a copper(I) bromide-mediated substitution.

A representative procedure for the Sandmeyer reaction is detailed in a patent for the synthesis of a related compound, which includes the synthesis of this compound as an intermediate.[3]

-

Diazotization: 3-Aminoacetophenone (23 g) is added to a mixture of 48% hydrobromic acid (100 ml) and water (80 ml). The mixture is cooled to 0–10°C using an ice-salt bath. A solution of sodium nitrite (B80452) (13.0 g) in water (30 ml) is then added dropwise while maintaining the temperature between 0 and 10°C. The reaction is stirred for an additional 30 minutes after the addition is complete to form the diazonium salt.[3]

-

Sandmeyer Reaction: This step involves the introduction of a copper(I) bromide solution to the diazonium salt solution to facilitate the replacement of the diazonium group with a bromine atom.

-

Work-up and Purification: Following the reaction, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified, often by recrystallization or distillation, to yield this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Bromination of Acetophenone | Sandmeyer Reaction |

| Starting Material | Acetophenone | 3-Aminoacetophenone |

| Key Reagents | Aluminum chloride, Bromine | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |

| Yield | 70–75%[2] | Not explicitly stated for this compound in the cited source, but the overall yield for the final product is over 85%[3] |

| Purity | High purity after vacuum distillation[2] | High purity after recrystallization[3] |

| Boiling Point | 75–76°C at 0.5 mm Hg[2] | Not specified |

| Melting Point | 7–8°C[2] | Not specified |

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic pathways for this compound.

Caption: Workflow for the synthesis of this compound via bromination of acetophenone.

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

References

Stability and Storage of 3'-Bromoacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-Bromoacetophenone (CAS No. 2142-63-4). Understanding the stability profile of this key chemical intermediate is critical for ensuring its integrity in research and drug development applications, preventing degradation, and maintaining experimental reproducibility.

Core Stability Profile

This compound is a halogenated aromatic ketone that is generally considered stable under standard laboratory conditions. Information compiled from multiple safety data sheets (SDS) and chemical suppliers indicates that the compound does not undergo hazardous polymerization and is stable when handled and stored appropriately. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.

Key Stability Parameters:

-

General Stability: Stable under normal, ambient conditions.

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and acid chlorides can react with this compound, leading to decomposition.

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.

-

Conditions to Avoid: Exposure to excess heat, sources of ignition, and incompatible materials should be avoided to prevent degradation.

Recommended Storage Conditions

To maintain the quality and purity of this compound over time, the following storage conditions are recommended based on information from chemical suppliers and safety data sheets:

-

Temperature: Store in a cool place. While specific temperature ranges are not consistently provided, refrigeration is a common practice for long-term storage of reactive organic compounds.

-

Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store this compound under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.

-

Light: The compound should be protected from light. Storage in an amber or opaque container is recommended to prevent potential photodegradation.

-

Container: Use a tightly sealed, suitable container to prevent contamination and exposure to moisture.

-

Ventilation: Store in a dry and well-ventilated area.

The following diagram illustrates a decision-making workflow for the appropriate storage of this compound.

Quantitative Stability Data

While specific, publicly available quantitative stability data for this compound is limited, the following table provides a template for how such data would be presented. This structure is based on standard stability testing protocols and can be populated with in-house experimental data.

| Parameter | Condition | Duration | Purity Change (%) | Observations |

| Thermal Stability | 40°C | 6 months | Data not available | No significant change in appearance expected. |

| 60°C | 1 month | Data not available | Potential for slight discoloration. | |

| Photostability | ICH Q1B Option 2 | 1.2 million lux hours | Data not available | Potential for discoloration. |

| (Visible Light) | & 200 W·h/m² (UVA) | |||

| Hydrolytic Stability | pH 4 (Acidic) | 7 days | Data not available | Expected to be stable. |

| pH 7 (Neutral) | 7 days | Data not available | Expected to be stable. | |

| pH 9 (Basic) | 7 days | Data not available | Potential for slow degradation. | |

| Oxidative Stability | 3% H₂O₂ | 24 hours | Data not available | Potential for degradation. |

Experimental Protocols for Stability Assessment

To generate quantitative stability data, a series of forced degradation studies can be conducted. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for conducting a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to separate and quantify this compound from its potential degradation products.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

-

Solid State: Place a known quantity of solid this compound in a controlled temperature oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Solution State: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) and incubate at elevated temperatures.

-

Sampling: Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Exposure: Expose a sample of this compound (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analysis: Analyze both the exposed and control samples by HPLC.

-

Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubation: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Sampling and Quenching: At specified intervals, withdraw samples and neutralize them to stop the degradation process.

-

Analysis: Analyze the samples by HPLC.

-

Sample Preparation: Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature.

-

Sampling: Collect samples at various time points.

-

Analysis: Analyze the samples using the validated HPLC method.

Conclusion

This compound is a stable compound under recommended storage conditions. Adherence to proper storage practices, including maintaining a cool, dry, and dark environment, preferably under an inert atmosphere, is crucial for preserving its chemical integrity. For applications requiring stringent quality control, it is recommended to perform in-house stability studies using validated analytical methods to establish a precise shelf-life under specific laboratory conditions. The experimental protocols and workflows provided in this guide offer a robust framework for such assessments.

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 3'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Bromoacetophenone is a versatile bifunctional building block in organic synthesis, featuring a reactive carbonyl group and a bromine-substituted aromatic ring. This guide provides a comprehensive analysis of the factors governing the reactivity of its carbonyl group. The presence of the bromine atom at the meta position significantly influences the electrophilicity of the carbonyl carbon through a combination of electronic effects. This document details these effects, presents comparative spectroscopic and reactivity data, provides detailed experimental protocols for key transformations of the carbonyl group, and illustrates the underlying chemical principles with diagrams. This in-depth guide serves as a critical resource for chemists leveraging this compound in synthetic chemistry, particularly in the fields of pharmaceutical and materials science.

The Electrophilic Nature of the Carbonyl Group in this compound

The reactivity of the carbonyl group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is a consequence of the inherent polarity of the carbon-oxygen double bond, which is further modulated by the electronic effects of the 3'-bromo substituent on the aromatic ring.

Electronic Effects of the 3'-Bromo Substituent

The bromine atom at the meta position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is distance-dependent and deactivates the ring. By pulling electron density away from the ring, it enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. However, for a meta-substituent like in this compound, the resonance effect does not directly influence the carbonyl group. Therefore, the electron-withdrawing inductive effect is the dominant factor influencing the reactivity of the carbonyl group.

The net result of these electronic effects is an increase in the electrophilicity of the carbonyl carbon in this compound compared to unsubstituted acetophenone.

Caption: Electronic effects on the carbonyl group of this compound.

Quantitative Data and Spectroscopic Analysis

The enhanced electrophilicity of the carbonyl carbon in this compound can be observed through spectroscopic data, particularly ¹³C NMR and IR spectroscopy.

Spectroscopic Data

The chemical shift of the carbonyl carbon in ¹³C NMR and the stretching frequency of the C=O bond in IR spectroscopy are sensitive to the electronic environment. Electron-withdrawing groups tend to deshield the carbonyl carbon, leading to a downfield shift in the ¹³C NMR spectrum, and they increase the C=O bond order, resulting in a higher stretching frequency in the IR spectrum.

| Compound | Substituent | Carbonyl ¹³C Shift (δ, ppm) | Carbonyl IR Stretch (cm⁻¹) |

| Acetophenone | -H | ~198.1[1] | ~1691[2] |

| This compound | 3'-Br | ~196.6 (estimated from 3'-Chloro) [1] | ~1690-1700 (expected) |

| 4'-Bromoacetophenone | 4'-Br | ~197.1[1] | ~1688 |

| 3'-Chloroacetophenone | 3'-Cl | ~196.6[1] | Not available |

| 4'-Nitroacetophenone | 4'-NO₂ | Not available | ~1700 |

Note: The exact values can vary depending on the solvent and other experimental conditions. The ¹³C NMR chemical shift for this compound is estimated based on the value for 3'-Chloroacetophenone, as they are expected to have similar electronic effects at the meta position.

Reactivity Data

Key Reactions of the Carbonyl Group

The enhanced electrophilicity of the carbonyl group in this compound allows it to undergo a variety of nucleophilic addition reactions. This section provides detailed experimental protocols for three common and synthetically important transformations: reduction to an alcohol, Grignard reaction for C-C bond formation, and the Wittig reaction for olefination.

Caption: Key synthetic transformations of the carbonyl group in this compound.

Reduction with Sodium Borohydride (B1222165)

The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(3-bromophenyl)ethanol, is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (B145695) (approx. 0.25 M concentration).

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Work-up: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: High (typically >90%).

Grignard Reaction with Methylmagnesium Bromide

The addition of a Grignard reagent, such as methylmagnesium bromide, to the carbonyl group of this compound results in the formation of a tertiary alcohol, 2-(3-bromophenyl)propan-2-ol. It is crucial to use anhydrous conditions as Grignard reagents are highly basic and react with water.

Experimental Protocol:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux.

-

Substrate Addition: After the formation of the Grignard reagent is complete, cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Expected Yield: Moderate to high (typically 60-80%).

Wittig Reaction with Methylenetriphenylphosphorane

The Wittig reaction provides a reliable method for the conversion of the carbonyl group in this compound to an alkene, specifically 1-bromo-3-(prop-1-en-2-yl)benzene. The reaction involves the use of a phosphorus ylide.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes.

-

Substrate Addition: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine (B44618) oxide as a major byproduct, is purified by column chromatography on silica gel.[3]

Expected Yield: 50-70%.[3]

Conclusion

The carbonyl group of this compound exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing inductive effect of the meta-bromo substituent. This property, combined with the potential for functionalization at the bromine-bearing carbon, makes this compound a valuable and versatile intermediate in organic synthesis. The provided spectroscopic data and detailed experimental protocols offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex molecular architectures. A thorough understanding of the principles outlined in this guide will facilitate the rational design of synthetic routes and the optimization of reaction conditions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 3'-bromoacetophenone for the synthesis of 3-acetylbiphenyl (B1295732) derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceutical agents and functional materials.[1] This document offers a detailed experimental protocol, a summary of expected reaction outcomes with various substrates, and visual representations of the reaction mechanism and experimental workflow.

Introduction to Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] This reaction is highly valued in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3]

This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a bromine atom at the meta-position of the acetophenone (B1666503), provides a reactive site for cross-coupling reactions like the Suzuki coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[1] The carbonyl group of the acetophenone can be further modified, offering a handle for additional synthetic transformations.[1] The resulting 3-acetylbiphenyl scaffold is a common motif in many biologically active molecules and advanced materials.[4]

Expected Yields with Various Arylboronic Acids

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results reported in the literature for analogous reactions and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions, catalyst system, and the purity of the starting materials.

| Arylboronic Acid Partner | Expected Product | Reported Yield Range (%) for Analogous Reactions |

| Phenylboronic acid | 3-Acetylbiphenyl | 85 - 98 |

| 4-Methylphenylboronic acid | 3-Acetyl-4'-methylbiphenyl | 80 - 95 |

| 4-Methoxyphenylboronic acid | 3-Acetyl-4'-methoxybiphenyl | 75 - 92 |

| 4-Chlorophenylboronic acid | 3-Acetyl-4'-chlorobiphenyl | 70 - 88 |

| 3-Thienylboronic acid | 3-(Thiophen-3-yl)acetophenone | 65 - 85 |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)[5][]

-

Degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF)[3]

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ethyl acetate (B1210297)

-

Brine solution

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[7] Then, add the palladium catalyst (0.03 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[3][7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[7]

-

Washing: Combine the organic layers and wash them sequentially with water and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-acetylbiphenyl derivative.[7]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of numerous commercial drugs and clinical candidates.[9] The ability to efficiently construct biaryl and heteroaryl-aryl scaffolds is crucial for structure-activity relationship (SAR) studies.[9] The 3-acetylbiphenyl core, readily accessible through the protocol described, can be found in molecules targeting a wide range of diseases. The ketone functionality provides a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space in the quest for novel therapeutics.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Chalcone Derivatives from 3'-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The versatile synthesis of chalcone (B49325) derivatives allows for the exploration of structure-activity relationships, making them attractive scaffolds for novel therapeutic agents. The introduction of a bromine atom onto the chalcone scaffold can significantly influence its biological efficacy.[5] This document provides detailed application notes and protocols for the synthesis of chalcone derivatives utilizing 3'-Bromoacetophenone as a key starting material.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The primary synthetic route for preparing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.[6]

General Reaction Scheme

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative from this compound and benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl), dilute solution (e.g., 10%)

-

Distilled water

-

Crushed ice

-

Magnetic stirrer

-

Round-bottom flask

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[6]

-

Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise. The reaction mixture is typically maintained at room temperature.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[6]

-

Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[6]

-

Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will precipitate the chalcone product.[6]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]

-

Washing: Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.[7]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[7]

Data Presentation

Synthesis and Spectroscopic Data

The following table summarizes the synthesis and spectroscopic data for a selection of chalcone derivatives prepared from this compound.

| Derivative | Substituted Benzaldehyde | Yield (%) | 1H NMR (δ, ppm) |

| 1 | Benzaldehyde | 89.2 | 8.14 (t, J = 1.8 Hz, 1H), 8.01 (d, J = 7.8 Hz, 1H), 7.85 (d, J = 15.6 Hz, 1H), 7.74 (d, J = 8.0 Hz, 1H), 7.66-7.63 (m, 2H), 7.58 (d, J = 15.6 Hz, 1H), 7.45-7.40 (m, 3H) |

| 2 | 4-Methylbenzaldehyde | 89.2 | 8.09 (t, J = 1.8 Hz, 1H), 7.99 (d, J = 7.8 Hz, 1H), 7.82 (d, J = 15.6 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.54 (d, J = 8.2 Hz, 2H), 7.50 (d, J = 15.6 Hz, 1H), 7.38 (t, J = 7.9 Hz, 1H), 7.25 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H) |

| 3 | 3-Fluorobenzaldehyde | 88 | 8.12 (t, J = 1.8 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.84 (d, J = 15.6 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.50-7.40 (m, 4H), 7.20-7.15 (m, 1H) |

Note: 1H NMR spectra were recorded in CDCl3.[8]

Biological Activity Data

The following table summarizes the biological activity of selected chalcone derivatives synthesized from this compound.

| Derivative | Biological Activity | Cell Line / Strain | IC50 / MIC (µM) | Reference |

| 4 | Anticancer | MGC803 (Gastric) | 3.57 - 5.61 | [5] |

| 5 | Anticancer | MDA-MB-231 (Breast) | 17.98 (µg/mL) | [9] |

| 6 | Antibacterial | E. coli | 11 ± 0.3 (mm inhibition zone) | [1] |

| 7 | Antibacterial | S. typhimurium | 15 ± 0.7 (mm inhibition zone) | [1] |

| 8 | Antibacterial | C. freundii | ~19 (µg/mL) | [10] |

Signaling Pathways

Chalcone derivatives exert their biological effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

Anticancer Mechanism: Induction of Apoptosis

Certain bromo-chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and the activation of death receptor pathways.[5][9]

Caption: Apoptosis induction by bromo-chalcone derivatives.

Anticancer Mechanism: Inhibition of JAK/STAT Pathway

Some chalcone derivatives have been identified as inhibitors of the JAK/STAT signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[3]

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion